molecular formula C12H8ClNO3S B11602800 N-[(1E)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide

N-[(1E)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide

Cat. No.: B11602800
M. Wt: 281.72 g/mol
InChI Key: DYQGPTHSJLQSES-NTEUORMPSA-N
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Description

Benzenesulfonamide, N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)- is a chemical compound with the molecular formula C12H9NO3S It is known for its unique structure, which includes a benzenesulfonamide group and a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)- typically involves the reaction of benzenesulfonamide with a suitable chlorinated cyclohexadienone derivative. One common method involves the use of chloroacetamide derivatives, which undergo intramolecular cyclization rearrangement reactions when treated with ammonium . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. Crystallization from ethanol is a common method to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyclohexadienone moiety to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenesulfonic acid derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Benzenesulfonamide, N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase IX (CA IX), it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
  • N-(4-oxo-1-cyclohexa-2,5-dienylidene)-benzenesulfonamide
  • N-(4-keto-1-cyclohexa-2,5-dienylidene)benzenesulfonamide

Uniqueness

Benzenesulfonamide, N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)- is unique due to the presence of the chloro group, which can influence its reactivity and binding affinity to molecular targets. This structural feature can enhance its selectivity and potency as an enzyme inhibitor compared to similar compounds .

Properties

Molecular Formula

C12H8ClNO3S

Molecular Weight

281.72 g/mol

IUPAC Name

(NE)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

InChI

InChI=1S/C12H8ClNO3S/c13-11-8-9(6-7-12(11)15)14-18(16,17)10-4-2-1-3-5-10/h1-8H/b14-9+

InChI Key

DYQGPTHSJLQSES-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=O)C(=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C(=C2)Cl

Origin of Product

United States

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